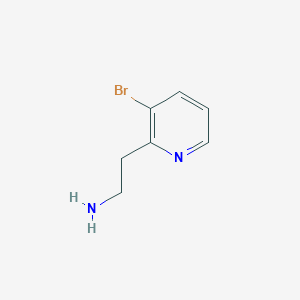

2-(3-Bromopyridin-2-YL)ethanamine

描述

Significance of Pyridine (B92270) Derivatives in Organic Chemistry

Pyridine and its derivatives are a cornerstone of heterocyclic chemistry, playing a pivotal role in the advancement of organic synthesis and medicinal chemistry. researchgate.netnumberanalytics.com These six-membered aromatic rings containing a nitrogen atom are not only fundamental building blocks for a vast array of natural products, including vitamins and alkaloids, but also serve as essential scaffolds in the development of pharmaceuticals and agrochemicals. researchgate.netlifechemicals.com The unique electronic properties of the pyridine ring, characterized by its aromaticity and the basicity of the nitrogen atom, allow for a diverse range of chemical transformations. numberanalytics.com This versatility has led to their incorporation into numerous biologically active compounds, such as antibiotics, antivirals, and anti-inflammatory agents. researchgate.netnumberanalytics.comwisdomlib.org The stability of the pyridine ring, coupled with its capacity to undergo various substitution reactions, makes it an invaluable component in the design and synthesis of complex molecular architectures. researchgate.net

Role of 2-(3-Bromopyridin-2-YL)ethanamine as a Synthetic Building Block in Advanced Organic Synthesis

This compound is a bifunctional molecule that serves as a valuable building block in advanced organic synthesis. enamine.net Its structure incorporates two key reactive sites: a primary amine and an aryl bromide. This dual functionality allows for sequential or orthogonal chemical modifications, making it a versatile intermediate for the construction of more complex molecules. The presence of the pyridine ring further enhances its utility, providing a scaffold that is prevalent in many biologically active compounds. whiterose.ac.uk Synthetic chemists can leverage the distinct reactivity of the amine and the bromide to introduce a variety of substituents, enabling the creation of diverse chemical libraries for applications such as drug discovery. enamine.netwhiterose.ac.uk

Overview of Reactive Functional Groups in this compound (Bromine Atom, Ethanamine Moiety, Pyridine Ring)

The chemical reactivity of this compound is dictated by its three principal functional components: the bromine atom, the ethanamine moiety, and the pyridine ring.

Bromine Atom: The bromine atom attached to the pyridine ring is a key functional group for carbon-carbon and carbon-heteroatom bond formation. It can readily participate in a variety of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. mdpi.comwikipedia.org This allows for the introduction of a wide range of aryl, alkyl, and vinyl groups at this position. Furthermore, the bromine can be converted to an organolithium or Grignard reagent, providing another avenue for derivatization. wikipedia.org

Ethanamine Moiety: The primary amine of the ethanamine side chain is a nucleophilic and basic center. ambeed.com It can undergo a wide array of reactions typical of primary amines, including acylation, alkylation, sulfonylation, and reductive amination. orgsyn.org This functionality is crucial for forming amide, sulfonamide, and secondary or tertiary amine linkages, which are common motifs in pharmaceutical compounds.

Pyridine Ring: The pyridine ring itself can undergo electrophilic substitution reactions, although it is generally less reactive than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net The nitrogen atom can also be quaternized or oxidized to the N-oxide, which can alter the reactivity of the ring and provide further opportunities for functionalization. researchgate.net

This combination of reactive sites makes this compound a highly adaptable and valuable tool in the synthesis of complex organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | This compound nih.gov |

| Molecular Formula | C7H9BrN2 nih.gov |

| Molecular Weight | 201.06 g/mol nih.gov |

| CAS Number | 910386-57-1 nih.gov |

| Canonical SMILES | C1=CC(=C(N=C1)CCN)Br nih.gov |

| InChI Key | PKXAFLKMOOGPKP-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-(3-bromopyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3-4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXAFLKMOOGPKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695193 | |

| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910386-57-1 | |

| Record name | 2-(3-Bromopyridin-2-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-bromopyridin-2-yl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 3 Bromopyridin 2 Yl Ethanamine

Established Synthesis Routes

Established synthetic pathways to 2-(3-Bromopyridin-2-YL)ethanamine offer reliable and well-documented methods for its preparation. These routes often utilize readily available starting materials and common organic transformations.

Reaction of 3-Bromopyridine (B30812) with Ethanamine: Reaction Conditions and Optimizations

A direct approach to this compound involves the nucleophilic substitution of a suitable leaving group on the pyridine (B92270) ring with ethanamine. While direct reaction of 3-bromopyridine with ethanamine can be challenging due to the electron-rich nature of the pyridine ring, which disfavors nucleophilic aromatic substitution, specialized conditions can facilitate this transformation.

One of the most effective methods for this type of C-N bond formation is the Buchwald-Hartwig amination . sigmaaldrich.comnih.gov This palladium-catalyzed cross-coupling reaction has become a cornerstone of modern organic synthesis for its broad substrate scope and functional group tolerance. The reaction typically involves a palladium precatalyst, a phosphine (B1218219) ligand, and a base.

For the synthesis of related aminopyridines, various combinations of palladium sources and ligands have been successfully employed. chemspider.comnih.gov A general procedure for the Buchwald-Hartwig amination of a bromopyridine with an amine involves heating the reactants in an inert solvent, such as toluene, in the presence of a palladium catalyst like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) or palladium(II) acetate (B1210297) (Pd(OAc)₂), a phosphine ligand like (±)-BINAP, and a strong base like sodium tert-butoxide (NaOt-Bu). chemspider.com

| Parameter | Typical Conditions |

| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |

| Ligand | (±)-BINAP, XPhos, or other biaryl phosphines |

| Base | NaOt-Bu, LiHMDS, or K₃PO₄ |

| Solvent | Toluene or Dioxane |

| Temperature | 80-110 °C |

Optimization of these reaction conditions is crucial for achieving high yields. Key factors to consider include the choice of ligand, which can significantly impact the efficiency of the catalytic cycle, and the base, which must be strong enough to deprotonate the amine without causing unwanted side reactions. For volatile amines like ethanamine, conducting the reaction in a sealed tube is often necessary to maintain a sufficient concentration of the nucleophile. nih.gov

Reductive Amination Approaches Utilizing Bromopyridine Derivatives (e.g., 3-bromopyridine-2-carbaldehyde)

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com This two-step, one-pot process involves the initial formation of an imine from the reaction of an aldehyde or ketone with an amine, followed by the reduction of the imine to the corresponding amine.

In the context of synthesizing this compound, the key precursor is 3-bromopyridine-2-carbaldehyde . This aldehyde can be reacted with ammonia (B1221849) or an ammonia equivalent, followed by reduction with a suitable reducing agent. A variety of reducing agents can be employed, each with its own advantages and limitations.

Commonly used reducing agents for reductive amination include:

Sodium cyanoborohydride (NaBH₃CN) : This reagent is particularly effective because it is selective for the reduction of the iminium ion intermediate over the starting aldehyde. masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) : A milder and often more effective reagent than NaBH₃CN, it is widely used for reductive aminations.

Ammonia borane (B79455) (NH₃BH₃) : This stable solid is an effective reducing agent for reductive aminations, often used in the presence of a Lewis acid like titanium(IV) isopropoxide (Ti(OiPr)₄) to facilitate imine formation. nih.gov

Catalytic Hydrogenation : The imine can also be reduced using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. researchgate.net

| Reducing Agent | Typical Conditions |

| Sodium cyanoborohydride | Methanol, pH 6-7 |

| Sodium triacetoxyborohydride | Dichloromethane or 1,2-dichloroethane |

| Ammonia borane / Ti(OiPr)₄ | THF or other aprotic solvents |

| H₂ / Pd/C | Ethanol or Methanol, elevated pressure |

The choice of reducing agent and reaction conditions can be optimized to maximize the yield and purity of the desired amine while minimizing side reactions.

Industrial Production Considerations for Scalable Synthesis

For the large-scale synthesis of this compound, considerations of cost, safety, efficiency, and environmental impact are paramount. Traditional batch processing can be inefficient and hazardous for certain reactions. Continuous flow chemistry has emerged as a powerful technology for the industrial production of pharmaceuticals and fine chemicals, offering several advantages over batch synthesis. google.com

Key advantages of continuous flow synthesis include:

Enhanced Safety : The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or hazardous reactions.

Improved Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing.

Increased Efficiency and Yield : The ability to operate at higher temperatures and pressures can significantly accelerate reaction rates and improve yields.

Automation and Scalability : Flow chemistry systems are readily automated and can be scaled up by running multiple reactors in parallel or by extending the operation time.

The synthesis of aminopyridines has been successfully adapted to continuous flow systems. For instance, nucleophilic aromatic substitution reactions on chloropyridines have been performed in a flow reactor at high temperatures, achieving high yields in short reaction times. chemspider.com Such a setup could be adapted for the reaction of a suitable 2-substituted-3-bromopyridine with an amine source. Similarly, catalytic hydrogenations, often employed in reductive amination, are well-suited for flow chemistry, allowing for safe handling of hydrogen gas and efficient catalyst utilization.

Advanced Precursors and Intermediate Syntheses

Synthesis of Halogenated Pyridine Precursors

The primary starting material for most synthetic routes to the target compound is a halogenated pyridine. 3-Bromopyridine is a key precursor. It can be synthesized through several methods, including the direct bromination of pyridine. One reported method involves the reaction of pyridine with bromine in the presence of sulfuric acid at elevated temperatures. researchgate.net Another approach involves the reaction of pyridine with a hydrobromic acid solution and hydrogen peroxide. google.com

For routes involving reductive amination, 3-bromopyridine-2-carbaldehyde is the essential starting material. The synthesis of this aldehyde can be achieved from 2-amino-3-bromopyridine . This can be accomplished through a Sandmeyer-type reaction, where the amino group is converted to a nitrile, which is then reduced to the aldehyde.

Derivatization of Pyridyl Acetate Intermediates (e.g., Ethyl 2-(3-Bromopyridin-2-YL)acetate) for Downstream Applications

An alternative synthetic strategy involves the construction of the ethylamine (B1201723) side chain from a pyridyl acetate intermediate. Ethyl 2-(3-bromopyridin-2-yl)acetate is a key intermediate in this approach. This compound can be synthesized from 3-bromopyridine through a multi-step sequence, for example, via the formation of 1-(3-bromopyridin-2-yl)ethanone, which can then be subjected to a Willgerodt-Kindler reaction followed by esterification, or through other C-C bond-forming reactions. researchgate.net

Once the ethyl acetate intermediate is obtained, it can be converted to the target amine through a two-step process:

Amide Formation : The ethyl ester is first converted to the corresponding primary amide, 2-(3-bromopyridin-2-yl)acetamide , by reaction with ammonia. This is a standard transformation that can be achieved by heating the ester in a solution of ammonia in an alcohol or in aqueous ammonia.

Hofmann Rearrangement : The resulting amide can then be subjected to a Hofmann rearrangement . This classic organic reaction converts a primary amide to a primary amine with one fewer carbon atom, which is precisely what is required in this case. The reaction is typically carried out using bromine and a strong base, such as sodium hydroxide. nih.gov This rearrangement proceeds through an isocyanate intermediate, which is then hydrolyzed to the amine. The use of reagents like N-bromoacetamide (NBA) in the presence of a base can also effect this transformation.

This route offers a viable alternative to direct amination or reductive amination, particularly if the pyridyl acetate intermediate is readily accessible.

Application of Green Chemistry Principles in the Synthesis of this compound and Related Compounds

The integration of green chemistry principles into the synthesis of this compound and its analogs is driven by the need for more sustainable and environmentally benign chemical processes.

Atom Economy and Waste Minimization in Synthetic Pathways

Atom economy is a key metric in green chemistry, focusing on maximizing the incorporation of all materials used in the process into the final product. In the synthesis of this compound, this can be achieved by designing synthetic routes that minimize the formation of byproducts. For example, catalytic methods are inherently more atom-economical than stoichiometric reactions. researchgate.net

A patent describes a method for preparing 1-(3-bromopyridin-2-yl)ethanone, a precursor to the target amine, that avoids the use of Grignard reagents and difficult-to-recover solvents like tetrahydrofuran. google.com This approach, which starts from the readily available 3-bromopyridine, improves atom economy and reduces waste by utilizing a more direct route with high yields. google.com The use of mechanochemistry, a solvent-free method, in the synthesis of related heterocyclic compounds like 2-phenylimidazo[1,2-a]pyridine (B181562) also demonstrates a commitment to waste minimization. researchgate.net

Development of Milder Reaction Conditions and Safer Solvents

The development of synthetic methods that employ milder reaction conditions and safer solvents is a cornerstone of green chemistry. For the synthesis of 2-aminopyridines, a method has been developed that avoids high temperatures and transition metal catalysts by activating the pyridine ring with a dihydrothiazolopyridinium salt. nih.gov This allows the reaction with amines to proceed under mild conditions, often in a safer solvent like DMSO or even neat. nih.gov

The use of water as a solvent in the synthesis of N-(pyridine-2-yl)amides from ketones and 2-aminopyridine (B139424), mediated by TBHP/TBAI, is another example of employing a safer reaction medium. nih.gov Furthermore, the use of isopropanol (B130326) as a solvent in a Cu(I)-catalyzed C-N coupling reaction for the synthesis of N-(pyridin-4-yl)benzene amines highlights the move away from more hazardous solvents. mdpi.com

Utilization of Catalytic Systems (e.g., Biocatalysis, Metal-Free Methods)

Catalytic systems are at the forefront of green synthetic chemistry. Biocatalysis, in particular, offers significant advantages due to the high selectivity and mild operating conditions of enzymes. nih.govacademie-sciences.fr The use of imine reductases (IREDs) for the asymmetric synthesis of chiral amines is a prime example of biocatalysis in action. nih.gov These enzymes can replace traditional metal catalysts, reducing the environmental impact associated with heavy metals.

Table 2: Green Chemistry Approaches in the Synthesis of this compound and Analogs

| Green Chemistry Principle | Synthetic Approach | Example | Benefit |

|---|---|---|---|

| Atom Economy | Direct C-H functionalization | Direct acylation of 3-bromopyridine oxide to form 1-(3-bromopyridin-2-yl)ethanone | Reduces the number of steps and byproducts compared to routes involving protecting groups or pre-functionalized substrates. |

| Safer Solvents | Use of water or bio-based solvents | TBHP/TBAI-mediated synthesis of N-(pyridine-2-yl)amides in water | Reduces the use of volatile and toxic organic solvents. nih.gov |

| Milder Reaction Conditions | Mechanochemistry | Solvent-free synthesis of 2-phenylimidazo[1,2-a]pyridine by manual grinding | Eliminates the need for heating and reduces energy consumption. researchgate.net |

| Catalysis | Biocatalysis | Enzymatic kinetic resolution using lipases for chiral amine separation | High selectivity, mild conditions, and biodegradable catalysts. |

| Catalysis | Metal-free catalysis | TBHP/TBAI-mediated amidation | Avoids the use of potentially toxic and expensive heavy metals. nih.gov |

Chemical Reactivity and Derivatization Pathways of 2 3 Bromopyridin 2 Yl Ethanamine

Reactivity Profiles of the Bromine Atom and Ethanamine Side Chain

The reactivity of 2-(3-Bromopyridin-2-YL)ethanamine is primarily dictated by two key reactive sites: the bromine atom attached to the pyridine (B92270) ring and the primary amine group of the ethanamine side chain.

The bromine atom at the 3-position of the pyridine ring is susceptible to replacement through various substitution and coupling reactions. Its presence enhances the chemical reactivity of the pyridine ring, making it a focal point for derivatization.

The ethanamine side chain possesses a primary amine group, which is nucleophilic and can participate in a variety of reactions. chemguide.co.uklibretexts.org This includes reactions with electrophiles such as acyl chlorides, acid anhydrides, and sulfonyl chlorides. chemguide.co.uklibretexts.org The lone pair of electrons on the nitrogen atom is the key to its nucleophilicity. chemguide.co.uk

Substitution Reactions

The dual functionality of this compound allows for a range of substitution reactions at both the bromine atom and the primary amine group.

Nucleophilic Substitution of the Bromine Atom

The bromine atom on the pyridine ring can be displaced by a variety of nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is a common strategy for introducing new functional groups onto the pyridine core. The electron-withdrawing nature of the pyridine nitrogen facilitates this process. The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution, and in some cases, a nitro-group migration. clockss.org

Reactions Involving the Primary Amine Group

The primary amine group of the ethanamine side chain is a potent nucleophile and readily reacts with various electrophiles. chemguide.co.uklibretexts.org These reactions are fundamental to building more complex molecular architectures.

| Reaction Type | Reactant | Product |

| Acylation | Acyl Chloride | N-substituted amide |

| Acylation | Acid Anhydride | N-substituted amide |

| Sulfonylation | Sulfonyl Chloride | Sulfonamide |

| Alkylation | Alkyl Halide | Secondary or Tertiary Amine, Quaternary Ammonium (B1175870) Salt |

This table summarizes common reactions involving the primary amine group.

For instance, primary amines react with acyl chlorides to form N-substituted amides. chemguide.co.uk Similarly, reactions with acid anhydrides also yield N-substituted amides, though typically at a slower rate. chemguide.co.uk The reaction with sulfonyl chlorides produces sulfonamides. libretexts.org Alkylation with alkyl halides can lead to a mixture of secondary and tertiary amines, and even quaternary ammonium salts, through a series of nucleophilic substitution reactions. chemguide.co.uklibretexts.org

Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is a suitable substrate for these transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki-Miyaura Coupling)

Palladium catalysts are widely used to facilitate cross-coupling reactions involving aryl bromides.

The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. wikipedia.org This reaction couples an aryl halide with an amine in the presence of a palladium catalyst and a base. wikipedia.org For 2-bromopyridines, this method has been successfully applied to react with volatile amines, providing access to a variety of secondary and tertiary aminopyridines. nih.gov The development of specialized ligands, such as bidentate phosphine (B1218219) ligands, has expanded the scope of this reaction to include primary amines. wikipedia.org

The Suzuki-Miyaura coupling reaction is another cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound. nih.govrsc.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov In the context of this compound, the bromine atom can be coupled with various boronic acids or esters to introduce new alkyl, alkenyl, aryl, or heteroaryl substituents. nih.gov This reaction has been successfully applied to unprotected ortho-bromoanilines, demonstrating its utility for substrates with free amine groups. nih.govrsc.org

| Coupling Reaction | Reactants | Catalyst System | Product |

| Buchwald-Hartwig Amination | Aryl Bromide, Amine | Palladium catalyst, Base | Aryl Amine |

| Suzuki-Miyaura Coupling | Aryl Bromide, Boronic Acid/Ester | Palladium catalyst, Base | Biaryl Compound |

This table provides a general overview of key palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed C-N Bond Formation

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, provide an alternative to palladium-based methods for the formation of C-N bonds. scispace.com These reactions have seen significant improvements, moving from stoichiometric amounts of copper to catalytic systems. organic-chemistry.org Copper-catalyzed amination has been shown to be effective for the selective C-N bond formation in halopyridines, including those with unprotected functional groups. scispace.comrsc.org The use of co-catalysts or ligands, such as 1,2-diols, can significantly promote the reaction. scispace.com While traditionally requiring harsh conditions, modern protocols have been developed that proceed under milder conditions. organic-chemistry.org

Intramolecular Heck-Type Reactions for Annulation

The intramolecular Heck reaction is a powerful method for constructing cyclic and polycyclic structures by forming a carbon-carbon bond within a single molecule. wikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene tethered to the same molecule. wikipedia.orgorganic-chemistry.org The process is known for its high functional group tolerance and its ability to create small, medium, and large rings under mild and nearly neutral conditions. organicreactions.org

While direct examples involving this compound are not prevalent in the reviewed literature, the utility of this reaction type is well-demonstrated with closely related substrates. For instance, a novel and efficient synthesis of pyrido[3,2-α]carbazole derivatives utilizes an intramolecular Heck-type reaction as a key step. nih.gov In this synthesis, the core scaffold is created from ethyl 2-(3-bromopyridin-2-yl)acetate, highlighting the reactivity of the 3-bromopyridin-2-yl moiety under Heck conditions. nih.gov

The general mechanism of the intramolecular Heck reaction typically proceeds through a neutral or cationic pathway. wikipedia.orgprinceton.edu The neutral pathway begins with the oxidative addition of the aryl halide (like the bromopyridine) to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by migratory insertion of the tethered alkene into the newly formed carbon-palladium bond and subsequent β-hydride elimination to release the cyclized product and regenerate the catalyst. libretexts.org For aryl halides, the reaction can be directed towards a cationic pathway by adding silver or thallium salts, which can be crucial for achieving high levels of asymmetry in enantioselective variants. princeton.edu The intramolecular nature of the reaction often leads to high regioselectivity, governed primarily by steric factors. princeton.edulibretexts.org

Oxidation and Reduction Reactions

The chemical structure of this compound allows for both oxidation and reduction reactions to form various derivatives. The pyridine ring and the ethanamine side chain can be targeted by specific reagents to achieve desired transformations.

Potential Oxidation and Reduction Pathways

| Reaction Type | Potential Reagents | Possible Products |

|---|---|---|

| Oxidation | Potassium permanganate (B83412), Hydrogen peroxide | Pyridine N-oxides, Carboxylic acids (from side-chain oxidation) |

This table is based on general principles of oxidation and reduction of similar organic compounds.

Under appropriate oxidizing conditions, using agents like potassium permanganate or hydrogen peroxide, the nitrogen atom of the pyridine ring can be oxidized to an N-oxide, or the ethanamine side chain could potentially undergo transformation. Conversely, reduction reactions can also be performed. Strong reducing agents such as lithium aluminum hydride or sodium borohydride (B1222165) could potentially lead to the reduction of the pyridine ring or other functional groups, while catalytic hydrogenation might be employed for the removal of the bromine atom (hydrodebromination).

Cyclization Reactions and Heterocyclic Ring Formation

The bifunctional nature of this compound, possessing both a halogenated pyridine ring and an amino group, makes it an ideal precursor for various cyclization reactions to form fused heterocyclic systems.

The synthesis of complex, fused heterocyclic systems such as pyrido[3,2-α]carbazoles has been accomplished using precursors structurally related to this compound. A notable synthetic strategy involves the Knoevenagel condensation followed by an intramolecular Heck-type reaction. nih.gov This approach has been successfully used to prepare a series of pyrido[3,2-α]carbazole derivatives that have shown significant antitumour activity. nih.gov The key step is the palladium-catalyzed annulation that forms the carbazole (B46965) core by creating a new ring fused to the pyridine system. nih.gov This demonstrates the feasibility of using the 3-bromopyridin-2-yl scaffold for building such complex polycyclic aromatic structures. nih.gov

Imidazo[1,2-a]pyridines are a class of fused bicyclic heterocycles with significant applications in medicinal and materials chemistry. rsc.org Their synthesis often starts from 2-aminopyridine (B139424) derivatives. organic-chemistry.orgnih.gov The ethanamine group in this compound is a modification of the 2-amino position, and thus similar cyclization strategies can be envisioned.

Common methods for synthesizing the imidazo[1,2-a]pyridine (B132010) core include the condensation of a 2-aminopyridine with α-haloketones (the Tchitchibabin reaction), acetophenones, or aldehydes. organic-chemistry.orgnih.gov Recent advancements have led to various catalytic systems, including copper-catalyzed aerobic oxidative coupling and metal-free iodine-promoted reactions. organic-chemistry.org

Selected Synthetic Routes to Imidazo[1,2-a]pyridines from 2-Aminopyridines

| Reactants | Catalyst/Reagents | Reaction Type | Reference |

|---|---|---|---|

| 2-Aminopyridine, Acetophenone (B1666503) | CuI, O₂ (air) | Aerobic Oxidative C-N Coupling | organic-chemistry.org |

| 2-Aminopyridine, Ketone, Thiol | Flavin, Iodine, O₂ (air) | One-pot, Three-step C-N Bond Formation | organic-chemistry.org |

| 2-Aminopyridine, Nitroolefin | Copper catalyst, Air | One-pot Synthesis | organic-chemistry.org |

These methods illustrate the diverse strategies available for constructing the imidazo[1,2-a]pyridine scaffold from 2-aminopyridine precursors, which could be adapted for derivatives like this compound to generate novel, substituted heterocyclic products.

Mechanism of Action in Chemical Transformations

The reactivity of this compound in chemical transformations is dictated by the interplay of its functional groups. The bromine atom at the 3-position of the pyridine ring is a key site for coupling reactions, while the ethanamine group provides a nucleophilic center for substitution and cyclization.

In palladium-catalyzed reactions like the Heck coupling, the mechanism is initiated by the oxidative addition of the C-Br bond to a Pd(0) species. wikipedia.orglibretexts.org This step forms an arylpalladium(II) complex. In an intramolecular reaction, the tethered alkene then inserts into the aryl-palladium bond. The final step is typically a β-hydride elimination, which forms the C=C double bond of the product and regenerates the Pd(0) catalyst, allowing the catalytic cycle to continue. libretexts.org The presence of a base is required to neutralize the H-X species formed during the cycle. libretexts.org

In cyclization reactions leading to fused systems like imidazo[1,2-a]pyridines, the mechanism generally involves the initial formation of an N-substituted 2-aminopyridine intermediate. For example, in the reaction with an α-haloketone, the pyridine ring nitrogen attacks the electrophilic carbonyl carbon, followed by dehydration and cyclization to form the five-membered imidazole (B134444) ring. The specific mechanistic steps can vary significantly depending on the reactants and catalysts used. organic-chemistry.org

In biological contexts, the mechanism of action would depend on the final molecular structure. The compound or its derivatives might interact with specific molecular targets like enzymes or receptors, thereby modulating their activity.

Spectroscopic Characterization and Analytical Methodologies

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like 2-(3-bromopyridin-2-yl)ethanamine.

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with the column's stationary phase. nih.gov The retention time—the time it takes for the compound to travel through the column—is a characteristic property that helps in its identification.

Upon exiting the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The mass spectrum displays the mass-to-charge ratio (m/z) of the molecular ion ([M]⁺) and various fragment ions. The molecular ion peak confirms the molecular weight of the compound. The presence of two peaks of nearly equal intensity for the molecular ion, separated by two mass units, would be characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

Table 3: Expected Key Ions in the GC-MS (EI) Spectrum of this compound

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

|---|---|---|

| [M]⁺ | 200 / 202 | Molecular Ion |

| [M - NH₂CH₂]⁺ | 170 / 172 | Loss of the terminal aminoethyl fragment |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly useful for polar and ionizable molecules, such as amines. Unlike the hard ionization of GC-MS, ESI typically results in little to no fragmentation, making it ideal for confirming the molecular weight of the parent compound.

In ESI-MS, the sample is dissolved in a polar solvent and sprayed through a charged capillary, forming fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase and directed into the mass analyzer. For this compound, the basic amine group is readily protonated under the acidic conditions often used in ESI. This results in the formation of a prominent protonated molecular ion, [M+H]⁺. The characteristic isotopic pattern for bromine would be observed for this ion.

Table 4: Expected Ion in the ESI-MS Spectrum of this compound

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Description |

|---|

This technique is highly sensitive and provides a clear and accurate determination of the compound's molecular mass. uni.lu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. For this compound, with a molecular formula of C₇H₉BrN₂, the theoretical exact mass is a key parameter for its identification. The monoisotopic mass of this compound is calculated to be 199.99491 Da. nih.gov HRMS analysis provides experimental mass data with a high degree of accuracy, allowing for the confirmation of the molecular formula by matching the observed mass to the theoretical value, thereby distinguishing it from other compounds with the same nominal mass.

Isotopic Pattern Analysis for Bromine Detection

A distinctive feature in the mass spectrum of a bromine-containing compound is its characteristic isotopic pattern. docbrown.info Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. docbrown.info This results in the appearance of two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two mass units. docbrown.info For this compound, this would manifest as prominent peaks at m/z values corresponding to [C₇H₉⁷⁹BrN₂]⁺ and [C₇H₉⁸¹BrN₂]⁺. The presence of this doublet is a definitive indicator of a single bromine atom within the molecule. docbrown.info This isotopic signature is invaluable for identifying brominated metabolites in complex mixtures, often utilized in drug metabolism studies. nih.gov The analysis of the ⁷⁹Br/⁸¹Br isotope ratio can be performed using techniques like inductively coupled plasma mass spectrometry (ICP-MS). nih.gov

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. ieeesem.comcopbela.org The FT-IR spectrum of this compound would be expected to exhibit characteristic absorption bands corresponding to its structural components.

Key expected vibrational frequencies include:

N-H Stretching: Primary amines typically show two bands in the region of 3400-3300 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds. libretexts.orgucalgary.ca

C-H Stretching: Aromatic C-H stretching vibrations are generally observed between 3100-3000 cm⁻¹, while aliphatic C-H stretches from the ethylamine (B1201723) side chain appear in the 3000-2850 cm⁻¹ region. libretexts.org

C=C and C=N Stretching: The breathing vibrations of the pyridine (B92270) ring would result in absorptions in the 1600-1450 cm⁻¹ range. copbela.org

C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines is typically found in the 1250-1020 cm⁻¹ region. copbela.org

C-Br Stretching: The C-Br stretching vibration is expected to appear in the fingerprint region of the spectrum, typically below 690 cm⁻¹.

The following table summarizes the expected FT-IR absorption bands for the key functional groups in this compound:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H Stretch | 3400 - 3300 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Aliphatic C-H | C-H Stretch | 3000 - 2850 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |

| Aliphatic Amine | C-N Stretch | 1250 - 1020 |

| Bromo-Aromatic | C-Br Stretch | < 690 |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of molecules like 2-(3-bromopyridin-2-yl)ethanamine.

Density Functional Theory (DFT) for Predicting Reaction Pathways and Transition States

Density Functional Theory (DFT) has become a standard method for predicting the behavior of pyridine (B92270) derivatives. researchgate.net It is employed to model reaction pathways and to identify transition states, offering a theoretical lens through which to view chemical reactivity. For this compound, DFT calculations can elucidate the mechanisms of reactions such as nucleophilic substitutions at the bromine-substituted carbon or reactions involving the ethanamine side chain. By calculating the Gibbs free energy changes, researchers can predict the feasibility and spontaneity of various synthetic routes under different conditions. This predictive capability is invaluable for optimizing reaction yields and for designing novel synthetic strategies.

Selection and Application of Basis Sets (e.g., B3LYP/6-31G*)

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules, including pyridine derivatives, as it provides a good balance between computational cost and accuracy. reddit.comelsevierpure.com This functional is often paired with a Pople-style basis set, such as 6-31G, to describe the distribution of electrons in the molecule. researchgate.net The 6-31G basis set is considered a good compromise for providing qualitative trends in small organic molecules. reddit.com For more precise results, especially when studying intermolecular interactions like hydrogen bonding, more diffuse functions and polarization functions may be added, leading to basis sets like 6-31+G(d,p) or 6-311++G(d,p). acs.orgscirp.orgresearchgate.net The selection of the basis set is a critical step in the computational workflow, and the B3LYP/6-31G* level of theory is a common starting point for the study of pyridine derivatives. researchgate.net

Electronic Structure and Reactivity Analysis

The electronic structure of a molecule is fundamental to its reactivity. Various analytical methods are used in conjunction with quantum chemical calculations to understand the electronic characteristics of this compound.

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Nucleophilic/Electrophilic Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in many chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). researchgate.net The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. researchgate.netirjweb.com

For this compound, analysis of the HOMO and LUMO can identify the most probable sites for nucleophilic and electrophilic attack. The distribution of these orbitals can indicate, for example, whether an electrophile is more likely to attack the nitrogen of the pyridine ring or the amine group, and where a nucleophile might attack the pyridine ring. wuxibiology.com In a study of related aminobromopyridines, the HOMO and LUMO were found to be localized over the entire ring and its substituents. nih.gov

Table 1: Frontier Molecular Orbital (HOMO/LUMO) Parameters and Global Reactivity Descriptors

| Parameter | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and stability |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness |

| Electrophilicity Index (ω) | μ² / (2η) where μ = -χ | Global electrophilic nature |

This table presents the theoretical framework for the analysis. Specific values for this compound would require dedicated computational studies.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and for predicting its reactive sites. researchgate.net The MEP surface is colored to indicate regions of different electrostatic potential. Red areas, indicating negative potential, are associated with nucleophilic sites (electron-rich), while blue areas, representing positive potential, correspond to electrophilic sites (electron-poor). researchgate.net For this compound, the MEP map would likely show a region of high negative potential around the nitrogen atom of the pyridine ring, making it a likely site for protonation or interaction with electrophiles. The bromine atom and the hydrogen atoms of the amine group would likely be in regions of positive potential, indicating their susceptibility to nucleophilic attack.

Thermochemical Analysis for Reaction Feasibility and Conditions

Thermochemical analysis is a critical computational tool for predicting the feasibility of chemical reactions and for optimizing reaction conditions. By calculating thermodynamic quantities such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), researchers can determine whether a reaction is likely to be spontaneous and at what temperatures it would be most favorable. For the synthesis of this compound, which can involve the reaction of 3-bromopyridine (B30812) with ethanamine, thermochemical analysis can be employed to predict the reaction's energetic profile.

While specific computational thermochemical data for the synthesis of this compound is not extensively published, the general approach involves using quantum chemical methods, such as Density Functional Theory (DFT), to calculate the energies of reactants, products, and transition states. The following table illustrates the type of data that would be generated from such a study to assess reaction feasibility.

Table 1: Hypothetical Thermochemical Data for the Synthesis of this compound

| Thermodynamic Parameter | Calculated Value (kJ/mol) | Implication for Reaction Feasibility |

|---|---|---|

| Enthalpy of Reaction (ΔH) | - | Indicates if the reaction is exothermic or endothermic. |

| Entropy of Reaction (ΔS) | - | Reflects the change in disorder during the reaction. |

| Gibbs Free Energy (ΔG) | - | A negative value indicates a spontaneous reaction under standard conditions. |

Note: The values in this table are hypothetical and serve to illustrate the application of thermochemical analysis. Actual values would require specific computational studies.

Computational Optimization of Synthesis and Functionalization Pathways

Computational chemistry plays a pivotal role in optimizing the synthetic routes to and subsequent functionalization of this compound. The compound can undergo various reactions, including nucleophilic substitution of the bromine atom and coupling reactions like the Suzuki-Miyaura coupling. Computational modeling can be used to screen different catalysts, solvents, and reaction conditions to identify those that are most likely to lead to high yields and selectivity.

For instance, in a Suzuki-Miyaura coupling reaction involving this compound, computational models can be used to study the intricate steps of the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. By understanding the energetics of each step, the choice of palladium catalyst, ligand, and base can be fine-tuned to improve reaction efficiency.

Theoretical Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies)

Theoretical calculations are a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. Methods such as Time-Dependent Density Functional Theory (TD-DFT) can be used to predict electronic absorption spectra, while calculations of vibrational frequencies can help in the interpretation of infrared (IR) and Raman spectra.

Table 2: Predicted Spectroscopic Data for a Hypothetical Analysis of this compound

| Spectroscopic Property | Predicted Value | Corresponding Experimental Technique |

|---|---|---|

| Maximum Absorption Wavelength (λmax) | - | UV-Visible Spectroscopy |

| Key Vibrational Frequencies (cm⁻¹) | - | Infrared (IR) and Raman Spectroscopy |

Note: The values in this table are for illustrative purposes and would need to be determined through specific computational studies on this compound.

Mechanistic Insights from Computational Modeling of Organic Reactions

Computational modeling is instrumental in elucidating the mechanisms of complex organic reactions. For reactions involving derivatives of this compound, computational studies can help to distinguish between different possible reaction pathways.

A notable example is the investigation into the intramolecular amination of N-(3-bromopyridin-2-yl)azaheteroarylamines. researchgate.net In this study, theoretical calculations were employed to understand whether the ring closure proceeds via a Palladium-catalyzed amination or a base-assisted nucleophilic aromatic substitution (SNAAr). researchgate.net The computational results, based on the aromaticity of the amidine intermediate, provided a rationale for the observed reaction pathway, demonstrating the power of computational chemistry to provide deep mechanistic insights. researchgate.net These findings are crucial for the rational design of synthetic strategies for related polycyclic azaheteroaromatic systems. researchgate.net

Applications in Advanced Chemical Synthesis and Materials Science Research

2-(3-Bromopyridin-2-YL)ethanamine as a Versatile Synthetic Intermediate

This compound is a bifunctional organic compound that serves as a valuable building block in the synthesis of a wide array of more complex molecules. Its structure is characterized by a pyridine (B92270) ring substituted at the 2-position with an ethanamine side chain and at the 3-position with a bromine atom. nih.gov This unique arrangement of functional groups—a reactive primary amine and a halogenated aromatic ring—provides multiple reaction sites, making it a versatile intermediate for constructing intricate molecular architectures.

The chemical reactivity of this compound makes it a key starting material in multi-step organic synthesis. The primary amine group can readily undergo a variety of transformations, such as acylation, alkylation, and condensation reactions, to introduce new functional moieties. Simultaneously, the bromine atom on the pyridine ring is susceptible to replacement through various metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Buchwald-Hartwig aminations. This dual reactivity allows for the sequential or orthogonal introduction of different substituents, enabling the construction of highly functionalized and complex molecular frameworks.

The pyridine nucleus itself is a significant scaffold in chemistry, and its derivatives are integral to numerous complex compounds. researchgate.netresearchgate.net The strategic placement of the bromo and aminoethyl groups on the pyridine ring in this compound provides a reliable synthetic handle for elaborating the core structure into more sophisticated and sterically demanding targets.

| Functional Group | Applicable Reactions | Potential Outcome |

|---|---|---|

| Primary Amine (-CH₂CH₂NH₂) | Acylation, Alkylation, Reductive Amination, Schiff Base Formation | Formation of amides, secondary/tertiary amines, imines |

| Bromo Substituent (-Br) | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Sonogashira Coupling | Introduction of aryl, heteroaryl, amino, or alkynyl groups |

| Pyridine Ring | N-oxidation, Quarternization | Modification of electronic properties and solubility |

The pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in thousands of drug molecules due to its ability to improve properties like solubility, bioavailability, and target binding. researchgate.netnih.gov Consequently, intermediates like this compound are highly sought after in the pharmaceutical industry. chemicalbook.com It serves as a precursor for bioactive molecules, particularly in the development of new therapeutic agents. Research has indicated its utility as a building block for compounds targeting neurological disorders.

In the agrochemical sector, pyridine derivatives are crucial components of many insecticides, fungicides, and herbicides. researchgate.net The structural motifs present in this compound are valuable for creating novel active ingredients for crop protection. google.com Its role as an intermediate allows for the systematic modification of the molecule to optimize efficacy and selectivity for specific agricultural applications. google.com

Development of Ligands for Catalysis

The pyridine-ethanamine framework is an excellent foundation for the design of chelating ligands used in coordination chemistry and catalysis. The presence of both a pyridine nitrogen and an amine nitrogen allows for the formation of stable complexes with a variety of transition metals.

The 2-(aminoethyl)pyridine motif, which is central to this compound, is a classic bidentate ligand. This scaffold can be readily expanded to create tridentate ligands. By reacting the primary amine of this compound with appropriate electrophiles containing an additional donor site, N,N,N-tridentate ligands can be synthesized. For example, reaction with a molecule containing two pyridine-2-carboxaldehyde groups would yield a bis(imino)pyridine ligand. Such tridentate ligands, often featuring a central pyridine ring flanked by two nitrogen-donor arms, are widely used in catalysis due to their ability to form stable, well-defined coordination spheres around a metal center. researchgate.netrsc.org The synthesis of these ligands allows for fine-tuning of the steric and electronic properties of the resulting metal complex by modifying the substituents on the pyridine rings or the imine groups. researchgate.net

Ligands derived from pyridine-based scaffolds are instrumental in a range of transition metal-catalyzed reactions. Ruthenium(II) complexes bearing tridentate ligands with pyridine motifs have demonstrated significant activity in the transfer hydrogenation of ketones. whiterose.ac.uk For instance, complexes with 2,6-di(1H-pyrazol-3-yl)pyridine derivatives are effective catalysts for the reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) using 2-propanol as the hydrogen source. whiterose.ac.uk The catalytic activity is highly dependent on the nature of the ligand and the counter-ions, which influence the lability of coordination sites for substrate binding. whiterose.ac.uk The pyridine-ethanamine scaffold provides a robust framework for creating ligands that can stabilize the metal center and facilitate such catalytic cycles. While specific examples for methoxycarbonylation using ligands directly from this compound are not detailed, the general utility of pyridine-based N-donor ligands in palladium-catalyzed carbonylation reactions is well-established.

| Catalyst Type | Catalytic Transformation | Key Research Finding | Source |

|---|---|---|---|

| Ruthenium(II) complexes with tridentate 2,6-bis(pyrazolyl)pyridine ligands | Transfer Hydrogenation of Acetophenone | Complexes are active catalysts, with activity significantly influenced by the lability of co-ligands (e.g., chloride). Anion exchange to a non-coordinating anion like PF₆⁻ can dramatically increase catalytic rates. | whiterose.ac.uk |

| Iron(III) complexes with tridentate pyridyl ligands | Redox Chemistry | The ligand structure (stereochemistry and donor atoms) directly impacts the Fe(III)/Fe(II) redox potential, tuning the electronic properties of the metal center. | rsc.org |

The chelation of metal ions by ligands containing the pyridine-ethanamine scaffold is a cornerstone of their function. The two nitrogen donors can bind to a metal ion to form a stable five-membered chelate ring. In tridentate derivatives, the ligand wraps around the metal in either a meridional or facial geometry, creating a specific coordination environment. rsc.org For example, iron(III) complexes with tridentate pyridyl ligands have been shown to form rhombically distorted octahedral geometries. rsc.org

The ability of these ligands to form stable complexes and participate in redox processes makes them suitable for biomimetic chemistry, where synthetic molecules are designed to mimic the function of biological systems, such as metalloenzymes. sdu.dk The pyridine moiety can engage in π-π stacking interactions, while the amine group can form hydrogen bonds, mimicking interactions found in protein active sites. These features allow complexes based on pyridine-ethanamine scaffolds to be explored for applications such as catalysts that mimic enzymatic pathways or as therapeutic agents that interact with biological targets. sdu.dk

Utilization as a Chemical Probe in Biological Pathway Studies

A chemical probe is a selective small-molecule modulator of a protein's function, enabling the study of its molecular target in biochemical, cellular, or animal models. nih.gov These tools are instrumental in dissecting complex biological pathways that constitute living organisms. pitt.edu High-quality chemical probes are characterized by high potency, selectivity, and a demonstrated on-target mechanism of action, which are crucial for generating reliable biological insights. nih.gov They offer distinct advantages, such as the ability to rapidly and reversibly inhibit protein function in a temporal manner, complementing genetic approaches like CRISPR or RNAi. nih.gov

This compound serves as a foundational scaffold in the development of such specialized tools. While not typically used as a direct probe itself, its structural components are valuable for synthesizing more complex and highly selective molecules intended for biological pathway investigation. Its utility lies in its role as a versatile building block, from which derivatives with specific biological activities can be created. The process involves chemically modifying the this compound structure to create a new molecule with a high affinity and specificity for a particular biological target, such as an enzyme or receptor. nih.gov

The bromopyridine moiety of the compound is of particular interest. The bromine atom can be readily substituted through various chemical reactions, allowing for the attachment of different functional groups to "tune" the molecule's properties. The ethanamine side chain provides a reactive amine group that can form hydrogen bonds with amino acid residues in proteins, a key interaction for molecular recognition and binding. By leveraging these features, medicinal chemists can design and synthesize libraries of derivative compounds, which can then be screened for their ability to modulate specific biological pathways. mdpi.com For instance, derivatives can be designed to inhibit specific enzymes or block protein-protein interactions, helping to elucidate the function of these components within a cellular signaling cascade. nih.govnih.gov

Table 1: Key Characteristics of a High-Quality Chemical Probe

| Characteristic | Description | Relevance in Research |

|---|---|---|

| Potency | The concentration of the probe required to produce a specific biological effect. Higher potency (e.g., nanomolar range) is desirable. nih.gov | Ensures that the observed effects are due to the intended interaction and not off-target activities at high concentrations. |

| Selectivity | The ability of the probe to interact with its intended target over other potential targets in a complex biological system. nih.gov | Crucial for unambiguously linking the modulation of a specific target to a biological outcome. |

| Mechanism of Action | A clear understanding of how the probe interacts with its target at a molecular level (e.g., competitive inhibitor, allosteric modulator). nih.govmdpi.com | Allows for precise interpretation of experimental results and the design of follow-up studies. |

| Cell Permeability | The ability of the probe to cross the cell membrane to reach intracellular targets. | Essential for studying biological pathways within living cells. |

Contributions to the Production of Specialty Chemicals and Functional Materials

This compound is a valuable intermediate in the synthesis of specialty chemicals and functional materials. Its utility stems from the reactive nature of both the brominated pyridine ring and the ethanamine side chain, making it a versatile building block for constructing more complex molecular architectures.

In the realm of specialty chemicals, this compound serves as a precursor for various derivatives, particularly in agrochemical and pharmaceutical research. The bromine atom on the pyridine ring is a key functional group that enables a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling. These reactions allow for the formation of new carbon-carbon bonds, effectively replacing the bromine atom with other organic fragments to build up molecular complexity. This capability is fundamental in synthesizing novel compounds that are screened for potential biological activities. mdpi.com

Furthermore, the ethanamine group can undergo a range of chemical transformations. It can be acylated, alkylated, or used in the formation of amides and other nitrogen-containing heterocycles. This dual reactivity—the ability to modify the molecule at both the pyridine ring and the side chain—provides chemists with significant flexibility in molecular design.

The synthesis of functional materials also benefits from intermediates like this compound. Pyridine-based structures are known to be incorporated into ligands for metal complexes, organic light-emitting diode (OLED) materials, and polymers with specific electronic or optical properties. The presence of the bromine atom and the amine group allows this compound to be integrated into larger polymeric structures or onto surfaces, imparting specific functions to the resulting material.

Table 2: Key Reactions and Applications

| Reaction Type | Reagents/Conditions | Resulting Products | Application Area |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium catalyst, boronic acids, base. | Bi-aryl compounds, substituted pyridines. | Medicinal Chemistry, Materials Science |

| Nucleophilic Substitution | Nucleophiles (e.g., amines, alkoxides). | Pyridine derivatives with new functional groups. | Specialty Chemicals, Agrochemicals |

| N-Acylation | Acyl chlorides, anhydrides. | Amide derivatives. | Pharmaceutical Synthesis |

| Reductive Amination | Aldehydes/ketones, reducing agent. | Secondary or tertiary amine derivatives. | Organic Synthesis |

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Methodologies

The current synthesis of 2-(3-bromopyridin-2-yl)ethanamine often relies on conventional methods such as the reductive amination of 3-bromopyridine-2-carbaldehyde or coupling reactions involving bromopyridine precursors. Future research should focus on developing more sustainable, efficient, and scalable synthetic routes.

Key areas for exploration include:

Continuous Flow Chemistry: Implementing flow synthesis protocols could offer significant advantages over traditional batch processing. This approach can enhance reaction safety, improve heat and mass transfer, and allow for the seamless integration of reaction and purification steps, leading to higher throughput and purity.

Photoredox and Electrocatalytic Methods: Investigating light- or electricity-driven synthetic strategies could provide access to novel reaction pathways under milder conditions. These methods could be particularly useful for C-H functionalization or for generating radical intermediates, potentially bypassing multi-step sequences required in traditional synthesis.

Enzymatic and Chemoenzymatic Synthesis: The use of biocatalysts, such as transaminases, could offer a highly selective and environmentally benign route to the ethanamine moiety. A chemoenzymatic approach, combining the selectivity of enzymes with the broad scope of traditional chemistry, could streamline the synthesis from simple starting materials.

Investigation of Undiscovered Reactivity Patterns and Derivatization Routes

The reactivity of this compound is dominated by the chemistry of its two primary functional groups: the primary amine and the aryl bromide. While standard transformations like N-alkylation, N-acylation, and palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) are known, there is significant scope to uncover more nuanced reactivity.

Future investigations should target:

Orthogonal Functionalization: Developing selective reaction conditions that allow for the independent functionalization of the amine and the bromide in a one-pot or sequential manner. This would enable the rapid construction of complex molecular architectures.

C-H Activation: Exploring transition-metal-catalyzed C-H activation at other positions on the pyridine (B92270) ring (C4, C5, C6) would unlock new avenues for derivatization, moving beyond the predictable reactivity of the C-Br bond.

Ring Transformation Chemistry: Investigating reactions that modify the pyridine core itself, such as Zincke reactions or cycloaddition processes, could lead to the synthesis of entirely new heterocyclic systems derived from this scaffold.

Below is a table outlining potential derivatization pathways for future exploration.

| Reactive Site | Reaction Type | Potential Reagents | Resulting Structure |

| Primary Amine | Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amine |

| Primary Amine | Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Aryl Bromide | Sonogashira Coupling | Terminal Alkynes, Pd/Cu catalyst | Alkynylpyridine Derivative |

| Aryl Bromide | Buchwald-Hartwig Amination | Amines, Pd catalyst | Diaminopyridine Derivative |

| Aryl Bromide | Cyanation | Zinc Cyanide, Pd catalyst | Cyanopyridine Derivative |

Integration of Advanced Computational Approaches for Predictive Chemistry

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating experimental research by minimizing trial-and-error. researchgate.net Applying these methods to this compound can offer profound insights.

Future computational studies could focus on:

Reaction Mechanism and Pathway Prediction: Using Density Functional Theory (DFT) calculations to model the transition states and energy profiles of potential reactions. This can help identify the most feasible synthetic routes and optimize reaction conditions (e.g., catalyst, solvent, temperature) before experimental work begins.

Predicting Physicochemical Properties: Calculating properties such as molecular orbital energies (HOMO/LUMO), electrostatic potential maps, and pKa values to predict the compound's reactivity, coordination behavior, and stability. researchgate.net

Virtual Screening for Derivative Design: In silico modeling of derivatives to predict their binding affinity to biological targets or their electronic properties for materials science applications. This allows for the rational design of new molecules with desired functions.

Expansion of Catalytic Applications and Ligand Design

The structure of this compound, featuring a soft pyridine nitrogen and a hard amine nitrogen, makes it an ideal candidate for a bidentate ligand in coordination chemistry. The ethyl bridge provides flexibility, allowing it to form stable five-membered chelate rings with metal centers.

Future research in this area should include:

Synthesis of Novel Metal Complexes: Systematically reacting the compound with a wide range of transition metals (e.g., Fe, Co, Ni, Cu, Ru, Rh, Ir) to synthesize and characterize new coordination complexes.

Homogeneous Catalysis: Screening the resulting metal complexes for catalytic activity in important organic transformations, such as transfer hydrogenation, oxidation reactions, and C-C bond formation.

Asymmetric Catalysis: Synthesizing chiral derivatives of the ligand, for example, by introducing stereocenters on the ethanamine backbone (e.g., 1-(3-bromopyridin-2-yl)ethanamine), and evaluating their application in asymmetric catalysis. bldpharm.com The bromine atom also serves as a handle to attach the ligand scaffold to other chiral auxiliaries.

Development of New Applications in Materials Science and Chemical Biology Research

As a versatile building block, this compound holds promise for the development of functional materials and as a scaffold in chemical biology.

Materials Science Applications:

Metal-Organic Frameworks (MOFs) and Coordination Polymers: Utilizing the compound as an organic linker to construct porous materials. The bidentate coordination site can be used to form robust frameworks, while the bromine atom can be subjected to post-synthetic modification to tune the properties of the material, such as gas sorption or guest recognition.

Emissive Materials: Derivatizing the scaffold through cross-coupling reactions to create extended π-conjugated systems. These new molecules could be investigated for their photoluminescent or electroluminescent properties for potential use in organic light-emitting diodes (OLEDs) or chemical sensors.

Chemical Biology Research:

Fragment-Based Drug Discovery (FBDD): The compound's relatively low molecular weight (201.06 g/mol ) and functional group handles make it an attractive fragment for screening against biological targets like protein kinases and enzymes. nih.gov

Scaffold for Bioactive Compound Libraries: Using the dual reactive sites to generate a diverse library of derivatives. For instance, coupling various moieties at the bromine position and acylating the amine group can rapidly produce a collection of compounds for high-throughput screening to identify new bioactive molecules, potentially building on findings that related structures show anti-fibrotic activity.

Chemical Probes: Incorporating reporter tags (e.g., fluorophores, biotin) via functionalization of the amine or through coupling at the bromide position to create chemical probes for studying biological pathways or target engagement.

常见问题

Q. What are the recommended synthetic routes for 2-(3-Bromopyridin-2-yl)ethanamine?

- Methodological Answer : A common approach involves coupling reactions starting from bromopyridine derivatives. For example, reductive amination of 3-bromopyridine-2-carbaldehyde with ethanolamine under hydrogenation conditions can yield the target compound. Tosylation reactions (e.g., using tosyl chloride) may stabilize intermediates, as demonstrated in analogous ethanamine syntheses . Purification typically employs column chromatography (e.g., hexanes/EtOAc gradients) or recrystallization. Yields can vary (e.g., 47% in similar bromopyridine-based syntheses ), emphasizing the need for optimization of reaction time and catalyst loading.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Waste Management : Segregate halogenated organic waste and dispose via certified hazardous waste facilities. Avoid aqueous disposal due to potential bromine release .

- Emergency Measures : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid solvents that may exacerbate reactivity.

Q. How can I confirm the structural identity of this compound experimentally?

- Methodological Answer :

- Spectroscopy :

- ATR-FTIR : Identify amine N-H stretches (~3200–3400 cm⁻¹) and pyridine C-Br vibrations (~650 cm⁻¹) .

- NMR : Expect a singlet for the pyridine proton (δ 8.2–8.5 ppm in H NMR) and a triplet for the ethanamine CH₂ group (δ 2.8–3.1 ppm) .

- Mass Spectrometry : Look for a molecular ion peak at m/z corresponding to C₇H₉BrN₂ (exact mass: 215.99) with characteristic bromine isotope patterns.

Advanced Research Questions

Q. How can computational methods optimize the synthesis or functionalization of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways and transition states. For example:

- Thermochemical Analysis : Calculate Gibbs free energy changes to identify feasible reaction conditions (e.g., exothermicity of amination steps) .

- Electronic Structure : Analyze frontier molecular orbitals (HOMO/LUMO) to assess nucleophilic/electrophilic sites for functionalization (e.g., bromine substitution) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Crystallography : Single-crystal X-ray diffraction (using SHELXL or OLEX2 ) provides unambiguous bond-length and angle data. For example, resolve ambiguous NOE effects in NMR by comparing experimental vs. DFT-optimized geometries.

- Dynamic NMR : Use variable-temperature H NMR to detect conformational exchange broadening, which may explain split peaks in room-temperature spectra.

Q. How can this compound be functionalized for bioactive molecule development?

- Methodological Answer :

- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids replaces bromine with aromatic groups (e.g., Pd(PPh₃)₄, Na₂CO₃, 80°C) .

- Amide Formation : React with carboxylic acids using EDC/HOBt to generate amide derivatives for pharmacological screening .

- Schiff Base Synthesis : Condense with aldehydes (e.g., 4-methoxybenzaldehyde) to form imine-linked ligands for metal coordination studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。